molecular formula C19H15N5O2 B2576090 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-33-1

4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2576090
CAS No.: 899752-33-1
M. Wt: 345.362
InChI Key: ARQWCKSKOJHNOU-UHFFFAOYSA-N
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Description

“4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR) . They have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions. For instance, a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours . The solvent was then evaporated under reduced pressure .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is functionalized with various substituents to yield the final compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Ullmann coupling reaction and Suzuki coupling reaction . These reactions are catalyzed by copper and palladium, respectively .

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated pyrazolopyrimidine derivatives for their potential as anticancer agents. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives showing significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating their potential as anticancer agents. Similarly, Ismail et al. (2017) developed spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and evaluated their anti-proliferative properties against cancer cell lines, finding several compounds with active profiles. These studies suggest the promising role of pyrazolopyrimidine derivatives in cancer treatment, highlighting their synthesis and biological evaluation as crucial for discovering new anticancer compounds (Rahmouni et al., 2016), (Ismail et al., 2017).

Anti-inflammatory and COX-2 Inhibition

Pyrazolopyrimidine derivatives have been identified as potent COX-2 selective inhibitors, offering a new avenue for anti-inflammatory therapies. Raffa et al. (2009) prepared new 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones, showing superior inhibitory profiles against COX-2 compared to reference standards. This suggests the potential of these compounds in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects (Raffa et al., 2009).

Antimicrobial and Antiviral Activities

Pyrazolopyrimidine derivatives also exhibit antimicrobial and antiviral properties. For example, compounds have been synthesized for their potential use against various microbial strains and as anti-influenza agents. Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, with some compounds showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Future Directions

The future directions for these compounds could involve further optimization of the substituents to enhance their EGFR inhibitory activity and selectivity. Additionally, in-depth studies on their mechanism of action and safety profile would be necessary .

Properties

IUPAC Name

4-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-7-9-14(10-8-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQWCKSKOJHNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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